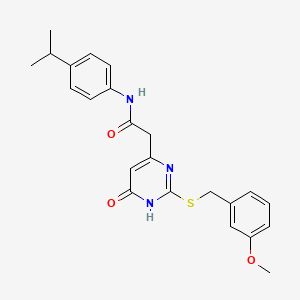

![molecular formula C12H21N3S B2543646 N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine CAS No. 1248048-19-2](/img/structure/B2543646.png)

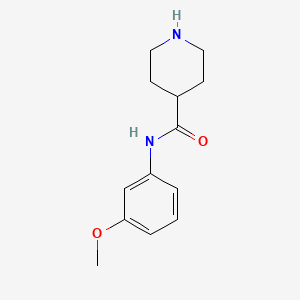

N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine" is a chemical structure that appears to be related to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are known for their presence in various pharmacologically active molecules. The specific structure of this compound suggests that it may have potential biological activity, given the presence of a thiazole moiety, which is often seen in compounds with medicinal properties.

Synthesis Analysis

The synthesis of related piperidine compounds has been described in the literature. For instance, substituted piperidines can be obtained from N,N-bis[(benzotriazol-1-yl)methyl]amines through reactions with allyltrimethylsilanes . This method could potentially be adapted for the synthesis of "N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined, showing that the benzothiazol and imidazol rings are planar with a dihedral angle of 6.37(8)° between them, and the piperidin ring adopts a chair conformation . This information provides insight into the possible conformational preferences of the piperidine and thiazole components in "N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine".

Chemical Reactions Analysis

The reactivity of thiazole derivatives has been explored, with N-(1,3-Thiazol-5(4H)-ylidene)amines being synthesized via 1,3-dipolar cycloaddition of azides with 1,3-thiazol-5(4H)-thiones . This suggests that the thiazole part of the molecule could engage in cycloaddition reactions, which might be useful in further functionalizing the compound or in the synthesis of analogs.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine" are not directly reported, the properties of similar compounds can provide some expectations. Piperidine derivatives often exhibit basicity due to the presence of the nitrogen atom, and their solubility in organic solvents can vary based on the substituents present. The thiazole ring could contribute to the compound's electronic properties and potentially its stability and reactivity.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- The study of thiazolium cations, which are structurally related to N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine, reveals insights into their acidity and reactivity, especially in the formation of dimerizations and amine adducts, indicating a basis for further exploration of similar compounds in catalysis and synthesis processes (Bordwell & Satish, 1991).

Biological Activity

- Research into GPIIb/IIIa integrin antagonists demonstrates the potential of thiazol-5-ylmethyl derivatives, including structures similar to N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine, in developing antithrombotic treatments, highlighting their significance in medical chemistry for acute phase interventions (Hayashi et al., 1998).

Antimicrobial and Antiproliferative Activities

- A novel series of thiazolidinone derivatives, including compounds with structural motifs related to N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine, were synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial strains (Patel et al., 2012).

Synthesis of Novel Compounds

- The synthesis of novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones illustrates the versatility of thiazole derivatives in creating new chemical entities, potentially opening pathways for the development of new drugs or materials (Dzhavakhishvili et al., 2008).

Catalysis and Chemical Transformations

- Studies on the amine-induced ring-opening of silyl-substituted thiophene 1,1-dioxides provide a foundation for understanding how similar structures, including those related to N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine, might behave in catalytic processes or synthetic pathways, showcasing their potential application in organic synthesis (Gronowitz et al., 1994).

Safety And Hazards

Propiedades

IUPAC Name |

N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3S/c1-9-7-15(5-4-12(9)13-3)8-11-6-14-10(2)16-11/h6,9,12-13H,4-5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRARZMUTGSISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1NC)CC2=CN=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

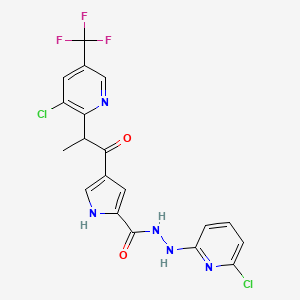

![2-[(4-Bromophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2543563.png)

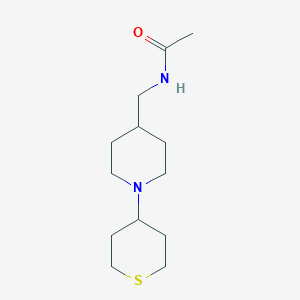

![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543573.png)

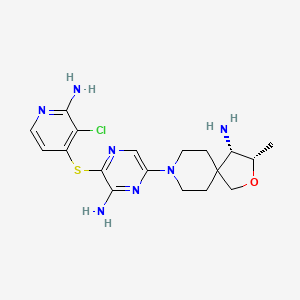

![Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate](/img/structure/B2543575.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2543577.png)

![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)